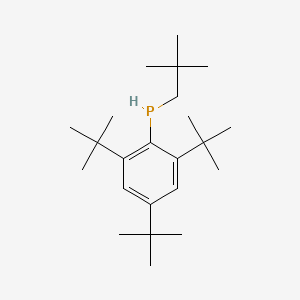
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a 2,2-dimethylpropyl group and a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of a phosphane precursor with the appropriate alkyl and aryl groups. One common method involves the use of lithium trimethylsilylphosphide bearing the 2,4,6-tri-tert-butylphenyl group, which is then coupled with a suitable alkyl halide such as 2,2-dimethylpropyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of Grignard reagents and organolithium compounds is common in the synthesis of organophosphorus compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives .
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphane complexes.
Biology: The compound’s steric properties make it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production
Wirkmechanismus
The mechanism by which (2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The bulky tert-butyl groups provide steric protection, enhancing the stability and selectivity of the catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,4,6-Tri-tert-butylphenyl)phosphane: Similar in structure but lacks the 2,2-dimethylpropyl group.
(2,4-Di-tert-butyl-6-methylphenyl)phosphane: Similar steric properties but different substitution pattern on the phenyl ring
Uniqueness
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of the 2,2-dimethylpropyl group and the 2,4,6-tri-tert-butylphenyl group, which provides a distinct steric environment. This unique structure influences its reactivity and makes it particularly useful in applications requiring high selectivity and stability .
Eigenschaften
CAS-Nummer |
89566-78-9 |
|---|---|
Molekularformel |
C23H41P |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
2,2-dimethylpropyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C23H41P/c1-20(2,3)15-24-19-17(22(7,8)9)13-16(21(4,5)6)14-18(19)23(10,11)12/h13-14,24H,15H2,1-12H3 |
InChI-Schlüssel |
NDPONGUYFUHGNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CPC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


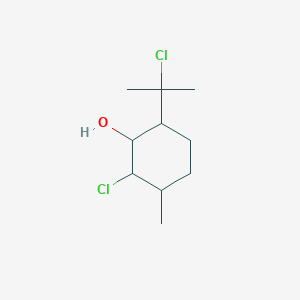
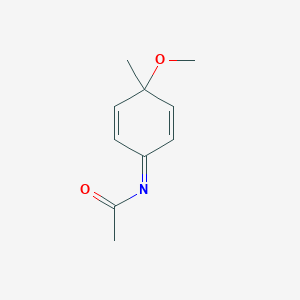
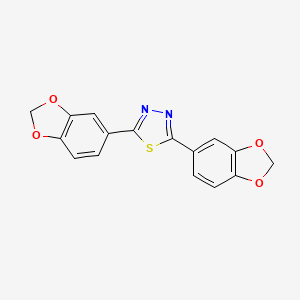
![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
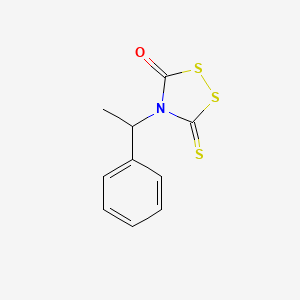
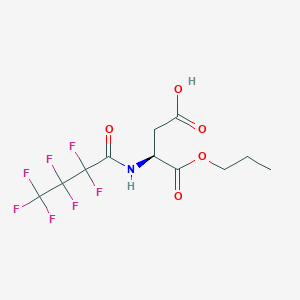

![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
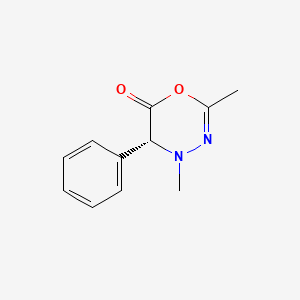

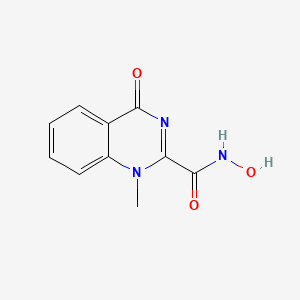
![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
